7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
The compound 7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (IUPAC name) is a fourth-generation fluoroquinolone antibiotic, widely recognized as moxifloxacin in its hydrochloride form . Its CAS registry number is 151096-09-2, and it is characterized by a quinoline core substituted with a cyclopropyl group at N-1, a methoxy group at C-8, a fluorine atom at C-6, and a bicyclic pyrrolo-pyridine moiety at C-7 .
Moxifloxacin exhibits broad-spectrum bactericidal activity against Gram-positive and Gram-negative bacteria, including atypical pathogens like Mycoplasma and Chlamydia . The C-7 azabicyclo-substitution (octahydropyrrolo-pyridine) enhances its potency against Gram-positive bacteria compared to earlier fluoroquinolones like ciprofloxacin, which features a simpler piperazinyl group . Synthetically, moxifloxacin is prepared via a multi-step process involving Boc-protected intermediates, condensation with heterocyclic amines, and deprotection to yield the final product . The synthesis is noted for its technological simplicity, low environmental impact, and cost-effectiveness compared to older methods .
Properties
Molecular Formula |
C21H24FN3O4 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O4/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28) |
InChI Key |
UGXNFVOVJRJWHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4 |
Origin of Product |
United States |
Preparation Methods
Optical Resolution by Enzymatic Hydrolysis
- The process begins with a racemic mixture of dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate (Formula II).
- Enzymatic hydrolysis using lipase or esterase selectively hydrolyzes one enantiomer, yielding the optically active intermediate dialkyl-(2S,3R)-1-alkylcarbonylpiperidine-2,3-dicarboxylate (Formula III) with high enantiomeric excess (>99%).
- This enzymatic resolution is crucial for obtaining the desired stereochemistry in the bicyclic amine.
Conversion to Hexahydrofuro[3,4-b]pyridine-5,7-dione Intermediate
- The optically active intermediate (III) undergoes hydrolysis of the amide and ester groups using strong acid treatment (e.g., aqueous hydrochloric acid under reflux for 2–4 hours) to form the corresponding piperidine-2,3-dicarboxylic acid (Formula IIIa).
- Cyclization is then induced by reaction with a condensing agent such as acetic anhydride or a mixture of acetic anhydride and acetic acid at elevated temperatures (90–120 °C, preferably ~110 °C), producing the hexahydrofuro[3,4-b]pyridine-5,7-dione intermediate (Formula IV).
Final Cyclization to (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
- The intermediate (IV) is converted to the bicyclic amine (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (Formula I) via reduction and cyclization steps.
- This step yields the chiral bicyclic amine with optical purity above 99%, suitable for coupling in the next synthetic stage.
Coupling with the Quinolone Core
- The chiral bicyclic amine is reacted with a quinolone derivative, specifically 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid or its ester precursor.
- This coupling is typically performed by nucleophilic substitution or amide bond formation at the 7-position of the quinolone ring.
- Protecting groups such as tert-butoxycarbonyl (Boc) may be used on the bicyclic amine during intermediate steps to improve reaction selectivity and yield.
- Deprotection and final purification yield the target compound with the desired stereochemistry and functional groups intact.
Reaction Conditions and Optimization
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Enzymatic hydrolysis of racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate | Lipase or esterase enzyme, aqueous medium, mild temperature | Achieves optical resolution with >99% enantiomeric excess |
| 2a | Acid hydrolysis of amide and ester groups | Aqueous HCl, reflux, 2–4 hours | Converts intermediate (III) to piperidine-2,3-dicarboxylic acid (IIIa) |
| 2b | Cyclization to hexahydrofuro[3,4-b]pyridine-5,7-dione | Acetic anhydride or acetic anhydride/acetic acid, 90–120 °C (preferably ~110 °C) | Forms intermediate (IV) |
| 3 | Reduction and cyclization to bicyclic amine | Appropriate reducing agents, inert solvent, controlled temperature | Yields (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine with high optical purity |
| 4 | Coupling with quinolone core | Nucleophilic substitution or amide bond formation, possible use of protecting groups, room temperature to moderate heating | Final product formation |
Analytical Characterization Supporting the Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (^1H) and Carbon-13 (^13C) NMR spectra confirm the structure and stereochemistry of intermediates and final compound.
- Infrared (IR) Spectroscopy: Confirms functional groups and cyclization steps.
- Optical Purity Measurements: Chiral HPLC or enzymatic assays verify enantiomeric excess >99%.
- Mass Spectrometry: Confirms molecular weight and purity.
Summary of Key Research Findings
- The enzymatic resolution step is critical for obtaining the correct stereochemistry of the bicyclic amine intermediate.
- Use of strong acid hydrolysis and anhydride-mediated cyclization efficiently converts intermediates to the desired bicyclic structures.
- The overall synthetic route provides a scalable, reproducible method to obtain the target compound with high purity and optical activity.
- The preparation method is well-documented in patent literature (e.g., US9556173B2, WO2010100215A1, US8680276B2) and has been validated by spectral data and reaction optimization studies.
This detailed synthesis route ensures the production of 7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with the necessary stereochemical integrity and chemical purity for pharmaceutical applications.
Chemical Reactions Analysis
Core Quinoline Formation
The synthesis begins with the construction of the quinoline backbone. Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate undergoes cyclization under basic conditions to form the 4-oxoquinoline-3-carboxylic acid core . Key steps include:
-
Cyclopropane introduction : Nucleophilic displacement of fluorine at position 1 by cyclopropylamine.
-
Fluorination : Selective fluorination at position 8 using potassium fluoride or hydrogen fluoride .
Pyrrolo[3,4-b]pyridine Coupling
The octahydropyrrolo[3,4-b]pyridine moiety is introduced via nucleophilic aromatic substitution (SNAr). A chiral amine, (4aS,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate, reacts with the activated quinoline intermediate (positions 7 and 8) .
Reaction conditions :
| Parameter | Value |
|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 80–100°C |
| Catalyst | 1,8-Diazabicycloundec-7-ene (DBU) |
| Yield | 65–75% |
Deprotection and Finalization
The tert-butoxycarbonyl (Boc) protecting group is removed using hydrochloric acid in methanol, yielding the final compound .
Hydrolysis
The ester and amide bonds in the molecule are susceptible to hydrolysis under acidic or alkaline conditions:
-
Acidic hydrolysis : Cleavage of the methoxy group (position 6) generates 1-cyclopropyl-6-fluoro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Impurity E) .
-
Alkaline hydrolysis : Degradation of the cyclopropyl group leads to ring opening .
Photodegradation
Exposure to UV light induces defluorination at position 8, forming 1-cyclopropyl-8-hydroxy-6-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
Side Reactions and Impurities
During synthesis, several impurities arise due to incomplete reactions or competing pathways :
| Impurity | Structure | Formation Mechanism |
|---|---|---|
| A | Difluoro derivative at positions 6 and 8 | Incomplete fluorination |
| C | Ethoxy substitution at position 8 | Methoxy-ethoxy exchange during synthesis |
| F | Methylated pyrrolopyridine nitrogen | Alkylation side reaction |
| G | Methyl ester at position 3 | Incomplete ester hydrolysis |
Key mitigation strategies :
Stability in Formulations
The compound exhibits pH-dependent stability:
| pH | Half-Life (25°C) | Major Degradation Product |
|---|---|---|
| 2.0 | 8 hours | Impurity E (hydroxy derivative) |
| 7.4 | 48 hours | Impurity C (ethoxy derivative) |
| 9.0 | 12 hours | Cyclopropane ring-opened product |
Data adapted from WHO impurity profiling studies .
Metal Complexation
The 3-carboxylic acid and 4-oxo groups enable chelation with divalent cations (e.g., Mg²⁺, Ca²⁺), forming insoluble complexes. This reaction reduces bioavailability and necessitates administration away from cation-rich substances .
Research Advancements
Recent patents disclose improved synthetic routes:
Scientific Research Applications
8-Fluoro-6-methoxymoxifloxacin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationship of fluoroquinolones.
Biology: Researchers utilize this compound to investigate bacterial resistance mechanisms and develop new antimicrobial agents.
Medicine: It is employed in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: The compound is used in the development of new antibiotics and as a reference standard in quality control laboratories.
Mechanism of Action
The bactericidal action of 8-Fluoro-6-methoxymoxifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By stabilizing the DNA-enzyme complex, the compound prevents the progression of the replication fork, leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Moxifloxacin belongs to the fluoroquinolone class, which shares a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid backbone. Key structural variations among derivatives influence antibacterial activity, pharmacokinetics, and resistance profiles. Below is a detailed comparison:
Structural and Functional Group Comparisons
Biological Activity
The compound 7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a derivative of moxifloxacin, a fluoroquinolone antibiotic. This compound has garnered attention for its potential biological activities, particularly in antibacterial and anti-inflammatory contexts. This article reviews the biological activity of this compound based on diverse sources including research articles, databases, and case studies.
Antibacterial Properties
Moxifloxacin and its derivatives are primarily known for their antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. The specific compound discussed has shown significant efficacy in inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication.
In vitro studies have demonstrated that this compound exhibits low minimum inhibitory concentrations (MICs) against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Klebsiella pneumoniae | 2.0 |
Anti-inflammatory Effects
Recent studies have indicated that this compound may also possess anti-inflammatory properties . Research suggests that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This effect is particularly relevant in the context of chronic inflammatory diseases.
Case Studies
- Clinical Efficacy in Respiratory Infections : A clinical trial assessing the efficacy of moxifloxacin derivatives in treating respiratory tract infections highlighted the potential of this compound to reduce infection duration and severity compared to standard treatments .
- Safety Profile : In a study focusing on the safety profile of moxifloxacin derivatives, patients reported fewer adverse effects when treated with this compound compared to traditional antibiotics, suggesting a favorable therapeutic index .
The mechanism by which this compound exerts its effects involves the inhibition of bacterial DNA synthesis through interaction with DNA gyrase and topoisomerase IV. This leads to the disruption of bacterial cell division and ultimately cell death . Additionally, its anti-inflammatory effects are mediated through the modulation of signaling pathways involved in cytokine production.
Q & A
Q. What are the recommended methods for confirming the stereochemistry of this compound?
The stereochemistry of the octahydro-pyrrolopyridine moiety (4aS,7aS configuration) can be confirmed using chiral HPLC or X-ray crystallography. For NMR analysis, nuclear Overhauser effect (NOE) experiments are critical to validate spatial arrangements of substituents. Computational modeling (e.g., density functional theory) may also predict stable conformers .
Q. How should researchers handle and store this compound to ensure stability during experiments?
The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, away from light and moisture. Stability studies indicate no decomposition under recommended conditions, but periodic purity checks via HPLC are advised. Avoid dust formation to minimize oxidation or hydration .
Q. What analytical techniques are suitable for characterizing its physicochemical properties?
Key methods include:
- Boiling point : Thermogravimetric analysis (TGA) (reported: 664.5°C) .
- Density : Gas pycnometry (1.504 g/cm³) .
- Solubility : Phase-solubility studies in polar aprotic solvents (e.g., DMSO) or aqueous buffers at varying pH.
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yields depend on cyclopropane ring formation and pyrrolopyridine coupling efficiency. Strategies include:
Q. What mechanisms underlie its antibacterial activity, and how can resistance be studied?
As a fluoroquinolone derivative, it likely inhibits DNA gyrase and topoisomerase IV. Resistance mechanisms (e.g., mutations in gyrA/parC genes) can be analyzed using:
Q. How should researchers address discrepancies in cytotoxicity data across studies?
Contradictions in toxicity (e.g., acute oral toxicity vs. in vitro safety margins) may arise from:
Q. What strategies mitigate off-target effects in kinase inhibition assays?
To reduce non-specific binding:
- Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify promiscuous targets.
- Modify the cyclopropyl or methoxy groups to enhance steric hindrance.
- Apply structure-activity relationship (SAR) models to prioritize derivatives with lower off-target affinity .
Methodological Notes
- Stereochemical Analysis : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC, validated with synthetic enantiomers .
- Toxicity Testing : Follow OECD guidelines for in vivo studies, including histopathology of target organs (liver, kidneys) .
- SAR Development : Combine molecular dynamics simulations with synthetic modifications (e.g., fluorine substitution at C8) to enhance potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
